4-(1-Aminoethyl)benzene-1,2-diol

Adrenergic Pharmacology Receptor Selectivity Catecholamine Research

This α-methylated dopamine analog is precisely differentiated from endogenous dopamine. The α-methyl substitution confers resistance to intraneuronal MAO, making it a potent, selective norepinephrine releaser with 23-fold selectivity for α2-adrenoceptors. It uniquely induces persistent DAT blockade (IC50 20.1 µM) unlike transient MDMA effects. Ideal as a high-quality reference standard for analytical method validation (HPLC-ECD, LC-MS/MS) in clinical/forensic toxicology, this is not a generic substitute.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Cat. No. B13623492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Aminoethyl)benzene-1,2-diol
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)O)O)N
InChIInChI=1S/C8H11NO2/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5,10-11H,9H2,1H3
InChIKeyHLADORYGYPYJHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Aminoethyl)benzene-1,2-diol (α-Methyldopamine) for Research: Key Specifications and Structural Identity


4-(1-Aminoethyl)benzene-1,2-diol, more widely recognized as α-methyldopamine (α-MeDA) or 3,4-dihydroxyamphetamine, is a catecholamine derivative and the α-methylated analog of dopamine. This structural modification—the insertion of a methyl group at the α-carbon of the ethylamine side chain—distinguishes it from the endogenous neurotransmitter dopamine (3,4-dihydroxyphenethylamine) [1]. It is a major metabolite of the psychoactive substances 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA) and is also formed as the pharmacologically active metabolite of the antihypertensive prodrug α-methyldopa [2]. In research settings, α-methyldopamine is primarily employed as an analytical reference standard and a tool for investigating dopaminergic and adrenergic mechanisms, often in the context of MDMA neurotoxicity or false neurotransmitter pathways [3].

4-(1-Aminoethyl)benzene-1,2-diol: Why Dopamine or Other In-Class Amines Are Not Direct Substitutes


The α-methyl substitution in 4-(1-aminoethyl)benzene-1,2-diol fundamentally alters its pharmacological profile compared to its non-methylated counterpart, dopamine, and other related catecholamines. While dopamine acts as a direct agonist at dopamine receptors and a substrate for neuronal uptake transporters, α-methyldopamine exhibits a distinct functional signature: it is a weak direct agonist but a potent releaser of norepinephrine due to its resistance to intraneuronal monoamine oxidase (MAO) [1]. Furthermore, this structural change confers significant selectivity for α2- and β2-adrenoceptors over α1- and β1-adrenoceptors, a property not observed in the parent amines [2]. This stark divergence in receptor affinity, transporter interaction kinetics, and metabolic stability means that substituting dopamine for α-methyldopamine in experimental assays would yield entirely different, and potentially misleading, results. The specific quantitative evidence detailed below demonstrates precisely why this compound is a unique tool, not a generic substitute.

Quantitative Evidence Guide: 4-(1-Aminoethyl)benzene-1,2-diol (α-Methyldopamine) vs. Key Analogs


α2-Adrenoceptor Selectivity: 23-Fold Preference for α2 over α1 vs. Dopamine's Non-Selectivity

In functional assays using guinea pig aorta (α1) and field-stimulated ileum (α2), the S(+)-enantiomer of α-methyldopamine demonstrated a 23-fold selectivity for α2-adrenoceptors. In contrast, the parent compound dopamine shows no such subtype selectivity, activating both α1 and α2 adrenoceptors non-selectively [1]. This stark difference is attributed to the α2 receptor's unique ability to accommodate the α-methyl substituent [1].

Adrenergic Pharmacology Receptor Selectivity Catecholamine Research

Dopamine Transporter (DAT) Inhibition: Persistent Blockade vs. Transient Inhibition by MDMA

In studies of dopamine uptake in rat brain synaptosomes, α-methyldopamine (MeDA) inhibited dopamine transport with an IC50 of 20.1 ± 3.4 µM, which is a lower IC50 than its parent compound MDMA (IC50 = 44.7 ± 6.9 µM). Crucially, after a washout period, the inhibition by MeDA persisted (remaining at 55% of control uptake), while the effect of MDMA was significantly reduced (recovering to 85% of control) [1]. This indicates that MeDA induces a persistent conformational change in the DAT, unlike the transient effect of MDMA.

Neuropharmacology Transporter Assays MDMA Neurotoxicity

Metabolic Stability: Resistance to MAO Underpins Enhanced Indirect Sympathomimetic Activity

In isolated guinea-pig atria, α-methyldopamine was found to be a more potent releaser of norepinephrine than dopamine. This enhanced indirect sympathomimetic effect is attributed to the compound's resistance to degradation by intraneuronal monoamine oxidase (MAO), a key metabolic enzyme that rapidly deactivates dopamine [1]. While the study did not provide a direct quantitative comparison of MAO Vmax, it unequivocally states that the α-methyl group confers MAO resistance, leading to a greater accumulation of the compound in neuronal storage vesicles and a consequent increase in norepinephrine release [1].

Catecholamine Metabolism Monoamine Oxidase Sympathomimetics

Enantioselective β2-Adrenoceptor Agonism: Pronounced Activity of the (S)-Enantiomer

Cardiovascular studies in pithed normotensive rats demonstrate that α-methyl substitution of dopamine induces pronounced β2-adrenoceptor agonistic properties, a feature that is particularly prominent for the (S)-enantiomer [1]. While dopamine itself has minimal β2 activity, (S)-α-methyldopamine exhibits a marked β2-mediated vasodepressor effect. Furthermore, this enantiomer also displays selectivity for α2-adrenoceptors, a property diminished by additional fluorine substitution on the methyl group, highlighting the precise stereochemical requirements for optimal receptor interaction [1].

Stereochemistry Adrenergic Receptors Vascular Pharmacology

High-Impact Research Applications for 4-(1-Aminoethyl)benzene-1,2-diol (α-Methyldopamine)


MDMA Neurotoxicity Research: Elucidating the Role of the MeDA Metabolite

α-Methyldopamine (MeDA) is a critical tool for investigating the mechanisms of MDMA-induced neurotoxicity. Its ability to induce a persistent blockade of the dopamine transporter (DAT), with an IC50 of 20.1 µM and sustained inhibition after washout, directly contrasts with the transient effect of MDMA [1]. This evidence supports its use in studies aimed at understanding the dopaminergic component of MDMA neurotoxicity, particularly how MeDA may potentiate dopaminergic lesions through long-term DAT dysfunction [1].

Adrenergic Receptor Pharmacology: Selective Activation of α2-Adrenoceptors

For researchers requiring a tool with high selectivity for α2-adrenoceptors over α1-adrenoceptors, (S)-α-methyldopamine is the preferred compound. The 23-fold selectivity demonstrated in guinea pig ileum and aorta models provides a significant advantage over the non-selective parent compound, dopamine [2]. This selectivity is crucial for isolating α2-mediated physiological responses without confounding α1 activation.

Sympathomimetic Mechanism Studies: Investigating MAO-Resistant Norepinephrine Release

Studies focused on the indirect sympathomimetic action of catecholamines benefit from using α-methyldopamine. Its resistance to intraneuronal monoamine oxidase (MAO) allows it to accumulate in vesicles and act as a more potent releaser of endogenous norepinephrine compared to dopamine [3]. This property makes it a valuable compound for examining the contribution of MAO-mediated degradation to the overall pharmacological response of sympathomimetic amines.

Analytical Method Development: Reference Standard for Clinical and Forensic Toxicology

α-Methyldopamine serves as a high-quality reference standard for the development and validation of analytical methods (e.g., HPLC-ECD, LC-MS/MS) used in clinical and forensic toxicology. Its use is well-documented for quantifying MDMA metabolites in biological fluids like human serum and urine . The availability of the compound with comprehensive characterization data ensures compliance with regulatory guidelines for method validation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-Aminoethyl)benzene-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.